1,2,3-Tris(2-methoxyethoxy)propane

Description

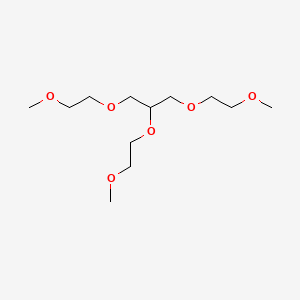

Structure

3D Structure

Properties

Molecular Formula |

C12H26O6 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

1,2,3-tris(2-methoxyethoxy)propane |

InChI |

InChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3 |

InChI Key |

YGGHNMYTNZNMQF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(COCCOC)OCCOC |

Related CAS |

305812-16-2 |

Origin of Product |

United States |

Conceptual Framework of Polyether Substituted Propane Scaffolds in Contemporary Chemical Research

Overview of Polyether Functional Groups and their Significance in Molecular Design

Polyether functional groups, characterized by the presence of ether linkages (R-O-R') within their molecular structure, are a cornerstone of modern polymer chemistry and molecular design. These groups impart a unique combination of properties to molecules, making them highly versatile for a wide array of applications. The presence of the ether bond, which connects repeating monomer units, results in long, chain-like or networked structures with notable flexibility and resistance to hydrolysis. youtube.com This inherent stability in aqueous environments makes polyethers suitable for use in applications where moisture is a concern. youtube.com

The significance of polyether functional groups in molecular design stems from their ability to influence key polymer properties such as solubility, reactivity, mechanical strength, and thermal stability. numberanalytics.com By strategically incorporating ether linkages, researchers can tailor the characteristics of a polymer to meet specific performance requirements. For instance, the inclusion of hydroxyl groups (–OH) can significantly enhance a polymer's hydrophilicity, improving its solubility in water and other polar solvents. msesupplies.com This is particularly valuable in the development of materials for biomedical applications, such as hydrogels and drug delivery systems. numberanalytics.commsesupplies.com

Furthermore, the introduction of polyethylene (B3416737) glycol (PEG) chains into a polymer structure can dramatically increase its biocompatibility by reducing non-specific protein adsorption. msesupplies.com This "PEGylation" process is widely employed in the pharmaceutical industry to improve the circulation time and reduce the immunogenicity of therapeutic molecules. msesupplies.com The versatility of polyethers is further expanded by the ability to introduce various reactive functional groups, such as epoxy, aldehyde, and isocyanate groups, which can be used to create crosslinked polymer networks for durable coatings, adhesives, and structural materials. msesupplies.com

The synthesis of functional polyether polyols typically involves the polymerization of epoxide monomers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, with multifunctional initiators. gvchem.com The choice of initiator and monomers, along with the polymerization conditions, allows for precise control over the resulting polymer's molecular weight, functionality, and reactivity. gvchem.com This high degree of control enables the creation of a diverse range of polyether architectures, from linear and branched structures to more complex hyperbranched and dendritic forms, each with distinct properties and potential applications. nih.gov

Interactive Data Table: Properties Influenced by Polyether Functional Groups

| Property | Influence of Polyether Groups | Example Application |

| Solubility | Can be tailored from hydrophobic to hydrophilic. numberanalytics.com | Water-soluble polymers for drug delivery. msesupplies.com |

| Biocompatibility | Reduced protein adsorption and immunogenicity. msesupplies.com | "Stealth" coatings for medical implants. |

| Flexibility | Ether linkages provide rotational freedom. youtube.com | Elastomers and flexible coatings. gvchem.com |

| Chemical Reactivity | Can be functionalized with various reactive groups. msesupplies.com | Cross-linking agents in adhesives. msesupplies.com |

| Thermal Stability | Aromatic polyethers exhibit high-temperature resistance. youtube.com | High-performance engineering plastics. youtube.com |

Structural Classification and Nomenclature of 1,2,3-Tris(2-methoxyethoxy)propane and Related Oligo(ethylene glycol) Analogues

This compound is a specific chemical compound that belongs to the broader class of polyether-substituted propane (B168953) scaffolds. Its systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov This name precisely describes its molecular structure: a central three-carbon propane backbone where each carbon is attached to a 2-methoxyethoxy group via an ether linkage.

The structure can be broken down as follows:

Propane: A three-carbon alkane chain (C3H8) that forms the central scaffold.

1,2,3-Tris: Indicates that three identical substituent groups are attached to the first, second, and third carbon atoms of the propane chain.

(2-methoxyethoxy): This describes the substituent group itself. It consists of an ethoxy group (-OCH2CH2-) where a methoxy (B1213986) group (-OCH3) is attached to the second carbon.

This compound is also known by other synonyms, including Glycereth-7 trimethyl ether. nih.gov Its Chemical Abstracts Service (CAS) registry number is 305812-16-2. nih.gov

Related oligo(ethylene glycol) analogues are part of a large family of compounds characterized by repeating ethylene glycol units. Polyethylene glycol (PEG), also known as polyethylene oxide (PEO) or polyoxyethylene (POE), is the most prominent member of this family. wikipedia.org The nomenclature for these compounds often includes a number that represents the average molecular weight of the polymer chains. wikipedia.org

The classification of oligo(ethylene glycol) analogues can be based on several factors:

Molecular Weight: PEGs are categorized as low, medium, or high molecular weight. axispharm.com Low molecular weight PEGs are typically liquids, while higher molecular weight versions are waxy solids. wikipedia.org

Structure: They can be linear or branched. Branched PEGs have a central core from which multiple PEG chains extend. axispharm.com

End-Group Functionalization: The terminal hydroxyl groups of PEG can be modified to carry different functional groups, such as amines, carboxyls, or thiols. axispharm.com This functionalization is key to their use in bioconjugation and drug delivery.

Dispersity: This refers to the distribution of molecular weights in a polymer sample. They can be monodisperse (all chains have the same length), polydisperse (a wide range of chain lengths), or oligodisperse (a narrow range). axispharm.com

This compound can be considered a glycerol-derived oligo(ethylene glycol) analogue. The glycerol (B35011) backbone provides the trifunctional core, and the 2-methoxyethoxy groups are short, well-defined oligo(ethylene glycol) chains. Other related compounds include variations in the ether side chains, such as 1,2,3-tris(1-ethoxyethoxy)propane and 1,2,3-tris(2-cyanoethoxy)propane. nih.govnih.gov

Interactive Data Table: Structural Information of this compound and Analogues

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound nih.gov | C12H26O6 nih.gov | 266.33 nih.gov | 305812-16-2 nih.gov |

| 1,2,3-Tris(1-ethoxyethoxy)propane | 1,2,3-tris(1-ethoxyethoxy)propane nih.gov | C15H32O6 nih.gov | 308.41 | 67715-82-6 nih.gov |

| 1,2,3-Tris(2-cyanoethoxy)propane | 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile nih.gov | C12H17N3O3 nih.gov | 251.28 nih.gov | 2465-93-2 nih.gov |

Historical Context and Emerging Research Directions for Glycerol-Derived Polyethers

The history of glycerol itself dates back to 1779 when it was discovered by Karl W. Scheele. nih.gov However, its large-scale availability as a renewable chemical feedstock is a more recent development, largely driven by the dramatic increase in biodiesel production, where glycerol is a major byproduct. nih.govacs.org This surplus has spurred significant research into converting glycerol into value-added chemicals, including glycerol-derived polyethers. researchgate.net

Historically, the synthesis of polymers from glycerol focused more on polyesters, such as poly(glycerol succinate). acs.org However, the versatility of the three hydroxyl groups on the glycerol backbone makes it an ideal initiator for the synthesis of branched and hyperbranched polyethers. gvchem.comnih.gov These glycerol-based polyethers are attracting increasing attention due to the diverse range of polymer compositions and architectures that can be achieved. nih.gov

Emerging research directions for glycerol-derived polyethers are focused on leveraging their unique properties for a variety of high-value applications:

Biomedical Applications: The biocompatibility and hydrophilicity of polyether chains make glycerol-derived polyethers promising candidates for drug delivery vehicles, tissue engineering scaffolds, and biocompatible coatings. nih.gov The branched structure can lead to the formation of micelles or other nano-sized carriers for therapeutic agents.

Sustainable Polymers: As a byproduct of renewable biodiesel, glycerol is an attractive building block for creating more sustainable polymers. gvchem.com Research is ongoing to develop efficient and green synthetic routes to glycerol-based polyethers.

Toughening Agents for Bioplastics: Glycerol-based polyesters have been shown to enhance the toughness of bioplastics like polylactic acid (PLA). acs.org Glycerol-derived polyethers are also being investigated for their potential as property modifiers for a range of polymers.

Functional Fluids: The polyether structure can impart desirable properties for lubricants, hydraulic fluids, and surfactants. The ability to tailor the side chains allows for fine-tuning of viscosity, polarity, and thermal stability.

The development of functional polyols from renewable resources like glycerol is a key trend in creating more sustainable polyurethane products. gvchem.com The ability to precisely control the architecture of these polymers by starting from a well-defined trifunctional core like glycerol opens up possibilities for creating novel materials with advanced properties.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 1,2,3-Tris(2-methoxyethoxy)propane

The synthesis of this compound, a triether of glycerol (B35011), can be approached through several etherification strategies. These methods primarily involve the formation of ether linkages between the glycerol backbone and the 2-methoxyethoxy side chains.

A primary and versatile method for the synthesis of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org For the preparation of this compound from glycerol, a multi-step approach based on this synthesis is the most logical pathway.

The proposed synthetic route is as follows:

Deprotonation of Glycerol: Glycerol is treated with a strong base to form the corresponding tri-alkoxide. Commonly used bases for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). The use of a phase-transfer catalyst, such as tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), can be employed to facilitate the reaction, particularly when using a base like potassium hydroxide. orgsyn.org

Nucleophilic Substitution: The resulting glyceroxide, a potent nucleophile, is then reacted with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or 2-bromoethyl methoxymethyl ether. masterorganicchemistry.comorgsyn.org This step proceeds via an SN2 mechanism, where the alkoxide displaces the halide on the 2-methoxyethyl moiety. wikipedia.org To ensure complete etherification to the tri-substituted product, a stoichiometric excess of the 2-methoxyethyl reagent is typically used.

An analogous synthesis has been reported for 1,2,3-trimethoxypropane (B1593376) from glycerol, which was achieved in a single step with good yield and selectivity using phase-transfer catalysis. rsc.org This suggests that a one-pot synthesis for this compound may also be feasible under optimized conditions.

The formation of the ether linkages in this compound can be catalyzed by various systems, broadly categorized as acid or base catalysis.

Acid Catalysis: Acid catalysts, both homogeneous (e.g., p-toluenesulfonic acid) and heterogeneous (e.g., Amberlyst resins, zeolites), are widely used for the etherification of glycerol. researchgate.net These catalysts function by protonating the hydroxyl groups of glycerol, making them better leaving groups for nucleophilic attack by an alcohol. However, acid-catalyzed reactions can sometimes lead to side reactions like dehydration, especially at elevated temperatures. For the synthesis of glycerol ethers, solid acid catalysts like Amberlyst-36 have shown good results, particularly when used with a solvent like toluene (B28343) to manage the reaction environment.

Base Catalysis: As utilized in the Williamson ether synthesis, base catalysis is a fundamental approach. Strong bases deprotonate the glycerol hydroxyl groups, increasing their nucleophilicity. In addition to alkali metal hydrides and hydroxides, supported catalysts like KOH on alumina (B75360) (KOH/Al2O3) have been shown to be effective in promoting the etherification of glycerol with alkyl halides. researchgate.net Phase-transfer catalysts are also instrumental in facilitating these reactions, especially in biphasic systems, by transporting the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present. orgsyn.org

The choice of catalyst and reaction conditions (temperature, solvent, stoichiometry) is crucial in maximizing the yield of the desired tri-ether and minimizing the formation of mono- and di-substituted glycerol ethers. researchgate.net

Currently, there is limited information available in the public domain regarding the synthesis of this compound directly from propane (B168953) derivatives. The primary and most documented synthetic strategies commence with a glycerol or glycerol-derived C3 backbone.

Derivatization Chemistry of the 1,2,3-Propanetriyl Core

The 1,2,3-propanetriyl core of this compound can serve as a scaffold for further chemical modifications, leading to the synthesis of functionalized derivatives such as silane (B1218182) coupling agents and organometallic analogues.

Functionalization of the Propanetriyl Core: A terminal functional group amenable to hydrosilylation, such as an allyl group, would first need to be introduced onto the this compound backbone.

Hydrosilylation: The allyl-functionalized ether would then undergo hydrosilylation with a suitable silane, such as trichlorosilane (B8805176) (HSiCl₃), in the presence of a platinum catalyst. This reaction would form a propyl-trichlorosilyl linkage.

Substitution and Thiolation: The trichlorosilyl (B107488) group could then be converted to the tris(2-methoxyethoxy)silyl group by reaction with 2-methoxyethanol. A subsequent step would be required to introduce the thiol functionality at the terminus of the propyl chain, potentially through a substitution reaction with a thiol-containing nucleophile.

While a direct synthetic route is not detailed, the synthesis of a related compound, 3-(trimethoxysilyl)-1-propanethiol, is well-established. masterorganicchemistry.com

The synthesis of organotin derivatives, specifically Tris[3-(2-methoxyethoxy)propyl]stannane, has been described in detail. orgsyn.org The synthetic sequence involves the preparation of a Grignard reagent followed by reaction with a tin halide and subsequent reduction.

The established multi-step synthesis is as follows:

Preparation of the Grignard Reagent: 1-Bromo-3-(2-methoxyethoxy)propane is reacted with magnesium turnings in dry tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3-(2-methoxyethoxy)propylmagnesium bromide. orgsyn.org

Formation of the Tetraalkyltin Compound: The prepared Grignard reagent is then reacted with tin(IV) chloride (SnCl₄). This reaction leads to the formation of Tetra[3-(2-methoxyethoxy)propyl]stannane. orgsyn.org

Brominative Cleavage: The tetra-substituted tin compound is treated with bromine in carbon tetrachloride to yield Bromotris[3-(2-methoxyethoxy)propyl]stannane. orgsyn.org

Reduction to the Stannane: Finally, the bromo-derivative is reduced using sodium borohydride (B1222165) (NaBH₄) in 1,2-dimethoxyethane (B42094) to afford the target compound, Tris[3-(2-methoxyethoxy)propyl]stannane. orgsyn.org

This synthetic pathway provides a clear and established method for producing organometallic analogues based on the 3-(2-methoxyethoxy)propyl structural unit.

Chemical Modifications of Polyether Chain Termini

The terminal methoxy (B1213986) groups of the polyether chains in this compound are generally considered to be chemically stable and less amenable to further modification under standard conditions. However, if the synthesis is designed to have terminal hydroxyl groups (by omitting the final methylation step in the ethoxylation route), these hydroxyls can be readily functionalized. rsc.orgrsc.org

Such modifications can include:

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides to introduce ester functionalities.

Etherification: Further reaction with alkyl halides or other electrophiles to extend the polyether chains or introduce different end-caps.

Urethane (B1682113) formation: Reaction with isocyanates to form urethane linkages, which can be useful for creating block copolymers or other polymeric materials. masterorganicchemistry.com

These post-polymerization modifications allow for the tailoring of the molecule's properties for specific applications. For instance, introducing a polymerizable group at the chain termini could allow this compound to be used as a cross-linking agent or a monomer in polymerization reactions. acs.org

Regioselectivity and Stereochemical Considerations in Synthetic Protocols

When synthesizing substituted glycerols, regioselectivity is a critical factor. Glycerol has two primary hydroxyl groups (at the C1 and C3 positions) and one secondary hydroxyl group (at the C2 position). The primary hydroxyl groups are generally more sterically accessible and more reactive than the secondary hydroxyl group. vurup.sk

In the Williamson ether synthesis, the reaction of glycerol with a stoichiometric amount of base and alkylating agent will preferentially occur at the primary positions. To achieve full substitution to form this compound, a significant excess of the base and alkylating agent is typically required to drive the reaction to completion and overcome the lower reactivity of the secondary hydroxyl group. mdpi.com

Stereochemical considerations are also important as the C2 carbon of the glycerol backbone is a prochiral center. If the substituents at C1 and C3 are different, the C2 carbon becomes a stereocenter. In the case of this compound, where all three substituents are identical, the C2 carbon is not a stereocenter. However, if different polyether chains were to be introduced, or if the synthesis started from a chiral glycerol derivative, the stereochemistry would need to be carefully controlled. Stereocontrolled syntheses of substituted propanes often employ chiral starting materials or chiral catalysts to achieve the desired stereoisomer. nih.govnih.gov

Sustainable and Scalable Production Approaches for Polyether Propanes

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce environmental impact and improve efficiency. bohrium.comresearchgate.netmatec-conferences.org For the production of polyether propanes like this compound, several sustainable approaches can be considered.

One promising green alternative is the use of dimethyl carbonate (DMC) as a methoxy source. DMC is a non-toxic and biodegradable reagent that can be used for both etherification and methylation reactions, often with the generation of benign byproducts like carbon dioxide and methanol. bohrium.comresearchgate.netresearchgate.net The transesterification of glycerol with DMC in the presence of a suitable catalyst can lead to the formation of glycerol carbonate, which can be further reacted to form ethers.

Biocatalysis offers another sustainable route, utilizing enzymes to carry out specific chemical transformations. nih.govnih.gov Lipases and other hydrolases can be used for the regioselective esterification or etherification of glycerol under mild reaction conditions, potentially reducing energy consumption and byproduct formation. The use of enzymes can also offer high stereoselectivity, which is advantageous when synthesizing chiral derivatives.

For scalable production , moving from batch to continuous flow processes can offer significant advantages. technologynetworks.comyoutube.comnih.govFlow chemistry allows for better control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scale-up. The synthesis of polyethers can be adapted to flow reactors, enabling a more efficient and consistent production process. This is particularly relevant for ethoxylation reactions, which can be highly exothermic and difficult to control in large batch reactors. google.com

Below are interactive data tables summarizing typical conditions for the synthesis and modification of glycerol ethers, which are analogous to the target compound.

Table 1: Representative Conditions for Williamson Ether Synthesis of Glycerol Ethers

| Parameter | Condition |

| Reactants | Glycerol, Alkyl Halide |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 25 - 100 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 90% |

Table 2: Illustrative Parameters for Acid-Catalyzed Etherification of Glycerol

| Parameter | Condition |

| Reactants | Glycerol, Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Acidic Ion-Exchange Resins |

| Temperature | 80 - 150 °C |

| Reaction Time | 4 - 18 hours |

| Typical Conversion | 50 - 95% |

| Selectivity | Varies depending on catalyst and conditions |

Table 3: General Conditions for Post-Polymerization Modification of Polyether Terminal Hydroxyls

| Modification | Reagent | Catalyst/Conditions |

| Esterification | Carboxylic Acid Anhydride | Pyridine, 4-Dimethylaminopyridine (DMAP) |

| Etherification | Alkyl Halide | Sodium Hydride (NaH) in THF |

| Urethane Formation | Isocyanate | Dibutyltin dilaurate (DBTDL) |

Application Domains in Materials Science and Chemical Processes

Advanced Solvent Systems and Reaction Media

The distinct molecular structure of 1,2,3-Tris(2-methoxyethoxy)propane, featuring multiple oxygen atoms within its backbone, allows it to act as an effective solvating agent for a variety of chemical species. This has led to its exploration in several specialized applications within chemical processes.

Mechanistic Studies of Solvent Effects on Chemical Reaction Kinetics and Thermodynamics

While specific mechanistic studies detailing the solvent effects of this compound on reaction kinetics and thermodynamics are not extensively documented in publicly available literature, the behavior of similar polyether solvents provides significant insights. Ether solvents, particularly those with multiple coordinating oxygen atoms like glymes and related compounds, are known to influence reaction pathways and rates through several mechanisms. youtube.com

The oxygen atoms in this compound can coordinate with metal cations and other Lewis acidic species, effectively solvating them and influencing the reactivity of associated anions. This chelation effect can lead to the dissociation of ion pairs, resulting in more "naked" and therefore more reactive anions, which can significantly accelerate reaction rates, particularly in nucleophilic substitution and addition reactions.

Role as Diluents and Dispersants in Polymerization Processes (e.g., Hexafluoropropylene Epoxide Polymerization)

In the realm of polymer chemistry, the control of reaction viscosity and the effective dispersion of monomers and initiators are critical for achieving desired polymer properties. Inert organic liquids are often employed as diluents to manage the significant increase in viscosity that occurs as polymer molecular weight increases during polymerization. google.com

In the context of hexafluoropropylene oxide (HFPO) polymerization, various aprotic polar organic solvents have been investigated. google.com While this compound is not explicitly mentioned in the primary literature for this specific polymerization, its properties align well with the requirements for a suitable diluent. Its high boiling point and thermal stability would be advantageous in maintaining a liquid phase under typical polymerization conditions. Moreover, its ability to dissolve both the growing polymer chains and the initiator species would ensure a homogeneous reaction medium, which is crucial for achieving uniform polymer growth and high molecular weights. tandfonline.comtandfonline.com The use of glymes, such as tetraethylene glycol dimethyl ether (tetraglyme), as solvents for the polymerization of HFPO highlights the utility of polyether structures in this process. tandfonline.com

Employment in Specialized Organic Transformations (e.g., Reductions of Nitriles, Nitro, Ester, and Acid Functional Groups)

The reduction of various functional groups is a cornerstone of organic synthesis. While direct studies employing this compound as a solvent for such reductions are limited, research on the closely related glycerol-based solvent, 1,2,3-Trimethoxypropane (B1593376) (1,2,3-TMP), offers valuable insights. 1,2,3-TMP has been successfully used as a solvent for the reduction of nitriles, nitro compounds, esters, and carboxylic acids using reducing agents like lithium aluminum hydride (LAH) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) in the presence of metal catalysts. Current time information in Jaipur, IN.nih.gov

Given the structural similarity, this compound is expected to perform comparably as a solvent in these transformations. Its polyether nature would facilitate the solubilization of both the substrate and the hydride reducing agents. For instance, the reduction of a nitrile to a primary amine is a common transformation where the choice of solvent can influence the reaction's efficiency. The ability of polyether solvents to coordinate with the metal hydride species can modulate its reactivity and selectivity. google.comnih.gov

The following table summarizes the reduction of various functional groups in the analogous solvent 1,2,3-Trimethoxypropane, suggesting potential applications for this compound.

| Functional Group | Substrate Example | Reducing Agent System | Product | Reference |

| Nitrile | Benzonitrile | LiAlH₄ in 1,2,3-TMP | Benzylamine | nih.gov |

| Nitro | Nitrobenzene | Fe(acac)₃ / TMDS in 1,2,3-TMP | Aniline | nih.gov |

| Ester | Methyl benzoate | V(O)(OiPr)₃ / TMDS in 1,2,3-TMP | Benzyl alcohol | nih.gov |

| Carboxylic Acid | Benzoic acid | InBr₃ / TMDS in 1,2,3-TMP | Benzyl alcohol | nih.gov |

Surface Science and Interfacial Engineering

The ability of this compound to participate in the formation of ordered molecular layers on surfaces opens up possibilities for creating functional interfaces with tailored properties.

Fabrication and Characterization of Polyether-Functionalized Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. Polyether-functionalized SAMs have garnered significant interest due to their unique properties, including their ability to resist non-specific protein adsorption and their capacity for molecular recognition.

Acyclic polyether derivatives, structurally related to this compound, have been shown to form stable SAMs on gold surfaces. nih.govnih.gov These monolayers are typically formed by attaching a thiol or disulfide anchoring group to one end of the polyether chain, which then binds to the gold surface. The polyether chains orient themselves away from the surface, creating a functional interface. The formation and properties of these SAMs can be characterized by techniques such as reflection-absorption infrared spectroscopy (RAIRS) and electrochemical methods. nih.gov

Selective Coordination and Recognition of Metal Ions at Modified Interfaces

A key application of polyether-functionalized SAMs is in the development of chemical sensors and devices based on molecular recognition. The oxygen atoms in the polyether chains can act as binding sites for metal cations, in a manner analogous to crown ethers.

Studies on SAMs of acyclic polyethers on gold have demonstrated their ability to selectively recognize and bind alkali metal ions. nih.govnih.gov The binding of metal ions to the polyether chains at the interface alters the electrochemical properties of the monolayer, which can be detected using techniques like impedance spectroscopy. This change in impedance upon ion binding can be used to quantify the association constant of the ion with the monolayer. nih.gov The selectivity of these acyclic polyether SAMs can be influenced by the length and flexibility of the polyether chains, as well as by a "templating" effect where the monolayer is formed in the presence of the target ion. nih.govnih.gov

The table below summarizes key findings from research on metal ion recognition by acyclic polyether SAMs, which provides a model for the potential capabilities of interfaces modified with this compound derivatives.

| Monolayer System | Target Ion | Characterization Technique | Key Finding | Reference |

| Acyclic Polyether Dithiol on Gold | K⁺ | Impedance Spectroscopy | Selective detection of potassium cations, with the ability to determine ion association constants. | nih.gov |

| Dithia-crown-tetrathiafulvalene on Gold | Alkali Metal Ions | Electrochemistry, RAIRS | Stable SAMs capable of selectively recognizing alkali metal ions through electrochemical potential shifts. | nih.govnih.gov |

Advanced Electrolyte Formulations and Ionic Conduction

The structural characteristics of this compound, specifically its multiple ether linkages, make it a compelling candidate for use in advanced electrolyte systems, particularly for metal-ion batteries. Its function is analogous to that of glymes (glycol di-methyl ethers), which are well-studied for their ability to dissolve salts and facilitate ion transport. researchgate.netosti.govrsc.org

While direct studies on this compound as a primary electrolyte solvent are limited, its properties can be inferred from extensive research on analogous linear glymes like monoglyme (G1), diglyme (B29089) (G2), and tetraglyme (B29129) (G4). osti.govnih.gov Glyme-based electrolytes are noted for their high thermal and chemical stability and wide electrochemical windows. researchgate.netosti.gov The performance of these electrolytes is heavily dependent on the chain length of the glyme, which influences viscosity, ionic conductivity, and the nature of ion solvation. rsc.org

Table 1: Properties of Various Glyme-Based Electrolytes This table summarizes key transport properties for electrolytes composed of different linear glymes with lithium and sodium salts, illustrating the trends that this compound would likely follow as a higher-order polyether solvent.

| Glyme Solvent | Salt | Cation Diffusivity (m²/s) | Ion Association Trend | Key Finding |

| Monoglyme (G1) | LiPF₆ / NaPF₆ | ~10⁻⁹ | Highest | Strong ion pairing can decrease conductivity at higher temperatures. osti.gov |

| Diglyme (G2) | LiPF₆ / NaPF₆ | Intermediate | Intermediate | Shows a balance, with a high percentage of solvent-separated ion pairs. researchgate.net |

| Tetraglyme (G4) | LiPF₆ / NaPF₆ | ~10⁻¹¹ | Lowest | Ion association is weakest, but high viscosity is the dominant factor for lower conductivity. osti.gov |

Data compiled from studies on linear glyme analogues. researchgate.netosti.gov

The primary mechanism for ion transport in polyether-based electrolytes is the solvation of metal cations by the oxygen atoms in the ether linkages. osti.gov In glymes, the multiple ether groups chelate metal cations like Li⁺ and Na⁺, forming stable complexes similar to those created by crown ethers. osti.gov This solvation process is critical for dissolving the salt and enabling the migration of ions between the electrodes.

The nature of this solvation can be complex, leading to different ionic species within the electrolyte, such as:

Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by one or more solvent molecules.

Contact Ion Pairs (CIP): The cation and anion are in direct contact.

Aggregates (AGG): Multiple cations and anions are clustered together.

The balance between these species is influenced by salt concentration and the solvating power of the polyether. nih.govacs.org Studies on glymes show that as salt concentration increases, the system tends to shift from SSIP-dominated to CIP and aggregate-dominated structures. acs.org Furthermore, the length of the polyether chain plays a role; longer glymes are generally better at separating ions, leading to a lower degree of ion association compared to shorter glymes. osti.gov The branched, multi-arm structure of this compound provides a high local concentration of oxygen atoms, suggesting it would be a very effective solvating agent, likely promoting the formation of stable, solvent-separated cation complexes.

Coordination Chemistry and Supramolecular Assembly

The same structural features that make this compound suitable for electrolytes also govern its role in coordination and supramolecular chemistry. The molecule can act as a flexible, multi-dentate ligand, capable of forming complexes with various chemical species through non-covalent interactions. wikipedia.org

The three oligo(ethylene glycol) arms of the molecule are its defining functional components. Each arm contains multiple ether oxygen atoms, which are Lewis basic sites capable of donating electron pairs to coordinate with metal cations (Lewis acids). This makes the entire molecule a polydentate ligand. The flexibility of the propane (B168953) backbone and the ether chains allows the molecule to wrap around a cation in a three-dimensional arrangement, a phenomenon known as the "chelate effect." osti.gov This effect leads to the formation of highly stable complexes, much like those formed between cations and crown ethers or other ionophores. osti.gov The cooperative action of the six oxygen atoms in this compound would allow it to form a well-defined coordination sphere around a guest cation.

The ability to form stable complexes through non-covalent bonds is the foundation of host-guest chemistry. wikipedia.org In this context, this compound acts as a "host" molecule, capable of selectively binding a "guest" species, typically a cation. As an acyclic (non-cyclic) host, it is often referred to as a "podand."

Podands like this compound can create pseudo-cyclic cavities that encapsulate guest ions. nih.gov The binding is driven by the cumulative effect of multiple, relatively weak ion-dipole interactions between the guest cation and the host's ether oxygen atoms. The size of the guest cation and the conformational flexibility of the host's arms determine the stability and selectivity of the resulting host-guest complex. Research on acyclic hosts demonstrates their ability to wrap around guest molecules to maximize contact, leading to strong associations. nih.gov Therefore, this compound is expected to be an effective host for a variety of metal cations, with potential selectivity based on ionic radius and charge density.

Compound Information

Design of Self-Assembling Polyether Architectures

Extensive research into the chemical compound this compound has revealed a notable absence of publicly available scientific literature, patents, or research findings detailing its specific application in the design of self-assembling polyether architectures. While the broader field of polyether self-assembly is a well-documented and active area of materials science, the role of this particular molecule remains uncharacterized in accessible databases and academic publications.

Glycerol (B35011) and its derivatives are frequently utilized in polymer synthesis as initiators or cross-linkers, creating branched or network polyether structures. ebrary.netgoogle.com For instance, glycerol can be used as a trifunctional initiator to produce star-shaped polyethers. researchgate.net The ethoxylation or propoxylation of glycerol results in polyether polyols that are key components in the production of polyurethanes and other polymers. ebrary.net The analysis of complex polyether polyols derived from glycerol often requires advanced analytical techniques to characterize the distribution of ethoxy and propoxy units. nih.gov

Furthermore, glycerol-based structures can be integral to forming lyotropic liquid crystal phases, where the hygroscopic nature of glycerol can influence the final properties of templated nanofiltration membranes. mdpi.comresearchgate.net The synthesis of hyperbranched polyethers can also be achieved using glycerol derivatives like glycerol carbonate, which acts as a monomer in ring-opening polymerization, initiated by molecules such as trimethylolpropane. researchgate.netrsc.org

Despite the relevance of glycerol and its ethoxylated derivatives in creating complex polyether architectures, no specific studies were found that name or characterize this compound as a key component for inducing self-assembly. Its structural similarity to plasticizers and other polymer additives suggests a potential, though undocumented, role in modifying the properties of polymer systems. However, without direct research findings, any discussion of its function in self-assembly would be speculative.

Further investigation into proprietary industrial formulations or currently unpublished research would be necessary to determine if this compound has a specific and significant role in the design of self-assembling polyether architectures. Based on the available scientific and technical information, this compound is not a recognized or studied component in this particular application domain.

Spectroscopic Characterization and Computational Insights

Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are instrumental in providing detailed information about the molecular structure, conformational behavior, and interactions of 1,2,3-Tris(2-methoxyethoxy)propane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, with its multiple rotatable bonds, NMR studies are crucial for understanding its conformational preferences. The molecule possesses a significant number of rotatable bonds, contributing to its flexibility. nih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a window into the intermolecular forces and surface interactions of this compound. The ether oxygen atoms in the molecule can act as hydrogen bond acceptors, influencing its interaction with protic solvents or other hydrogen bond donors. nih.gov

IR spectroscopy is particularly sensitive to changes in vibrational frequencies upon the formation of intermolecular bonds, such as hydrogen bonds. nih.gov For this compound, the C-O-C stretching vibrations would be of particular interest. Shifts in the position and changes in the shape of these bands in different solvent environments can provide evidence for and quantify the strength of intermolecular interactions.

Raman spectroscopy, a complementary technique to IR, provides information about the polarizability of molecular bonds. It can be especially useful for studying the adsorption of this compound onto various surfaces. Surface-Enhanced Raman Scattering (SERS), a highly sensitive technique, could be employed to study the orientation and conformation of the molecule when adsorbed on metallic nanoparticles. This information is critical for applications where the interfacial behavior of the compound is important.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 266.33 g/mol and an exact mass of 266.17293854 Da. nih.gov High-resolution mass spectrometry can confirm this with high accuracy.

Beyond basic characterization, MS can be used to study the formation of complexes between this compound and other molecules, such as metal ions. The ether oxygens can act as coordination sites, and techniques like electrospray ionization (ESI-MS) can gently transfer these non-covalent complexes into the gas phase for mass analysis. This allows for the determination of the stoichiometry and binding affinity of such complexes.

Furthermore, mass spectrometry is an invaluable tool for monitoring chemical reactions involving this compound. By analyzing the reaction mixture at different time points, it is possible to identify reactants, intermediates, and products, thereby elucidating the reaction mechanism and kinetics.

Theoretical and Computational Chemistry Approaches

Computational methods provide a theoretical framework to complement experimental findings, offering insights into the electronic structure, reactivity, and dynamic behavior of this compound at the atomic level.

Quantum chemical calculations are employed to understand the fundamental electronic properties of this compound. Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, are particularly useful for large molecules where full ab initio calculations would be computationally expensive. wikipedia.orguni-muenchen.de These methods can provide valuable information about the molecule's geometry, electronic structure, and reactivity. wikipedia.org

Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) can be used to calculate properties such as heats of formation, dipole moments, and ionization potentials. wikipedia.orguni-muenchen.de These calculations can also predict the distribution of electron density within the molecule, identifying electron-rich and electron-poor regions, which is crucial for understanding its reactivity towards electrophiles and nucleophiles. Energetic calculations can help to determine the relative stabilities of different conformers and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. rsc.org For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules and its behavior at interfaces. aiche.org

By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to study the structure of the solvation shell, the dynamics of solvent exchange, and the influence of the solvent on the conformational landscape of the solute. These simulations can reveal how the flexible side chains of this compound adapt to the surrounding solvent environment.

MD simulations are also well-suited for investigating interfacial phenomena, such as the adsorption of this compound at a liquid-liquid or liquid-solid interface. These simulations can provide insights into the orientation of the molecule at the interface, the density profile across the interface, and the free energy of adsorption. This information is vital for understanding the role of this compound in applications such as emulsification or surface modification.

Predictive Modeling of Macroscale Material Properties from Molecular Interactions

The prediction of macroscale material properties from the fundamental molecular interactions of a compound like this compound is a key area of computational chemistry. This approach bridges the gap between the molecular-level structure and the bulk physical characteristics of the substance, such as density, viscosity, boiling point, and solubility. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) simulations are central to these predictive efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. For a compound like this compound, a QSAR model would use calculated molecular descriptors to predict its macroscale properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment and polarizability.

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity.

A typical workflow for developing a QSAR model involves:

Data Set Preparation: A set of molecules with known experimental values for a particular property (e.g., boiling point) is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

Illustrative QSAR Model for Boiling Point of Ethers

The following table demonstrates the type of data used in a hypothetical QSAR model for predicting the boiling point of a series of ethers. The descriptors shown are examples of those that could be relevant.

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Boiling Point (°C) |

| Dimethyl ether | 46.07 | 9.23 | -24.8 |

| Diethyl ether | 74.12 | 9.23 | 34.6 |

| 1,2-Dimethoxyethane (B42094) | 90.12 | 18.46 | 85 |

| This compound (estimated) | 266.33 | 55.38 | Predicted Value |

A simplified, hypothetical linear regression equation for this relationship might look like:

Boiling Point (°C) = (c₁ × Molecular Weight) + (c₂ × Polar Surface Area) + c₀

Where c₁, c₂, and c₀ are coefficients determined from the regression analysis of a training set of known ethers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a more detailed, physics-based approach to predicting macroscale properties. MD simulations model the movement of atoms and molecules over time based on a given force field, which describes the potential energy of the system as a function of the coordinates of its particles.

For this compound, an MD simulation would involve:

System Setup: A simulation box is created containing a number of molecules of the compound, often along with a solvent if studying solution properties.

Force Field Selection: An appropriate force field is chosen to describe the interactions between the atoms. For ethers, force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often used.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for a longer period, during which data on the positions and velocities of the atoms are collected.

Property Calculation: Macroscopic properties are calculated from the time-averaged behavior of the system. For example:

Density: Calculated from the average volume of the simulation box.

Viscosity: Can be calculated using methods like the Green-Kubo relations, which relate the stress-autocorrelation function to the viscosity.

Self-diffusion coefficient: Determined from the mean-squared displacement of the molecules over time.

Research on related poly(ethylene glycol) ethers has demonstrated the utility of MD simulations in predicting their physical properties. For example, simulations can accurately reproduce experimental densities and provide insights into the conformational flexibility of the ether chains, which influences properties like viscosity.

Predictive Data from a Hypothetical MD Simulation of a Glyme

The following table illustrates the kind of data that can be obtained from MD simulations of a glyme at a specific temperature and pressure, and how it compares to experimental values.

| Property | Simulated Value | Experimental Value |

| Density (g/cm³) | 0.985 | 0.989 |

| Viscosity (mPa·s) | 2.1 | 2.3 |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.45 | 0.42 |

These predictive models, whether based on QSAR or MD simulations, are powerful tools in materials science and chemical engineering. They allow for the in-silico screening of new compounds and the optimization of their properties for specific applications, reducing the need for extensive experimental synthesis and characterization. For a compound like this compound, these methods could be used to predict its behavior as a solvent, a lubricant, or in other potential applications based on its fundamental molecular characteristics.

Future Research Directions and Unexplored Potentials

Integration in Novel Functional Materials for Emerging Technologies

The unique architecture of 1,2,3-Tris(2-methoxyethoxy)propane, combining a flexible glycerol (B35011) core with hydrophilic and biocompatible methoxyethoxy arms, suggests its potential as a key component in a variety of advanced functional materials. These materials could find applications in burgeoning fields such as biomedicine and smart technologies.

One promising avenue of research is the development of biocompatible hydrogels. The poly(ethylene glycol) (PEG)-like nature of the side chains imparts properties known to be favorable for biomedical applications, including resistance to protein adsorption and low immunogenicity. nih.govresearchgate.netnih.govekb.eg By incorporating this compound into polymer networks, it may be possible to create hydrogels with finely tuned properties for applications like tissue engineering and controlled drug release. nih.govresearchgate.netnih.gov The glycerol backbone offers a trifunctional anchor point for cross-linking, potentially leading to hydrogels with unique mechanical and swelling characteristics.

Furthermore, the thermoresponsive behavior observed in similar short-chain alkyl glycidyl (B131873) ethers suggests that materials incorporating this compound could exhibit "smart" properties. nih.govresearchgate.netresearchgate.net This could lead to the creation of surfaces that can switch between being cell-adherent and cell-repellent in response to temperature changes, a valuable attribute for cell sheet engineering. nih.govresearchgate.net The development of such switchable surfaces could revolutionize cell culture and regenerative medicine.

The potential applications in functional materials are summarized in the table below:

| Potential Application Area | Key Feature of this compound | Emerging Technology |

| Biomedical Devices | Biocompatibility, Low Protein Adsorption | Coatings for medical implants, biosensors |

| Drug Delivery | Biocompatibility, Tunable Hydrophilicity | Stimuli-responsive drug release systems |

| Tissue Engineering | Biocompatible Scaffolding | 3D cell culture matrices |

| Smart Surfaces | Thermoresponsiveness | Cell sheet engineering, switchable adhesion surfaces |

Exploration of Catalytic and Mediating Roles in Organic and Inorganic Synthesis

The polyether structure of this compound, with its multiple oxygen atoms, suggests its potential to act as a catalyst or mediator in various chemical reactions. This is particularly relevant in the context of phase-transfer catalysis and as a green solvent.

Acyclic polyethers, often referred to as podands, can coordinate with metal cations, similar to crown ethers, but with greater conformational flexibility. This ability to sequester metal ions can enhance the reactivity of the corresponding anion, making these compounds effective as phase-transfer catalysts. polysciences.comnih.gov Future research could explore the efficacy of this compound in facilitating reactions between reagents in immiscible phases, potentially offering a more environmentally friendly alternative to conventional catalysts. The glycerol backbone may offer a unique three-dimensional coordination environment for cations.

Moreover, glycerol and its ether derivatives are gaining attention as green solvents due to their low toxicity, high boiling points, and biodegradability. nih.govnih.gov Research into 1,2,3-trimethoxypropane (B1593376), a closely related compound, has demonstrated its potential as a benign solvent for reduction reactions. nih.gov Investigating the solvent properties of this compound for a range of organic transformations could open up new avenues for sustainable chemistry. Its polyether nature could also allow it to mediate reactions by solubilizing inorganic reagents in organic media. nih.gov

Development of Advanced and Bio-inspired Synthetic Methodologies

While the synthesis of this compound can be achieved through established etherification methods, future research will likely focus on more advanced and bio-inspired synthetic strategies to create precisely tailored molecules.

Recent advancements in polymer synthesis offer pathways to create complex polymer architectures. nih.govnih.govicm.edu.pl Techniques like anionic ring-opening polymerization of glycidyl ethers can produce well-defined polyethers. nih.gov Applying such controlled polymerization techniques could allow for the synthesis of polymers with this compound as a core unit, leading to star-shaped or dendritic macromolecules with unique properties.

Furthermore, the field of bio-inspired materials design is rapidly expanding, with a focus on mimicking the self-assembly and functional properties of biological molecules. nih.govnih.govmdpi.comresearchgate.netpurdue.edu Future synthetic efforts could draw inspiration from nature to create self-assembling systems based on this compound. By strategically modifying the molecule, for instance by introducing specific functional groups, it may be possible to induce self-assembly into well-defined nanostructures like micelles or vesicles, which have significant potential in drug delivery and nanotechnology. nih.govmdpi.com

The following table outlines potential advanced synthetic approaches:

| Synthetic Methodology | Objective | Potential Outcome |

| Controlled Polymerization | Precise control over molecular weight and architecture | Star-shaped polymers, block copolymers |

| Bio-inspired Modification | Introduction of self-assembling motifs | Formation of micelles, vesicles, or other nanostructures |

| "Green" Synthesis Routes | Use of renewable starting materials and catalysts | More sustainable production processes |

Expanding Theoretical Frameworks for Complex Polyether Systems and Their Interactions

To fully harness the potential of this compound and related polyethers, a deeper theoretical understanding of their structure-property relationships is crucial. Computational modeling and simulation can provide invaluable insights into the behavior of these complex systems at the molecular level.

Future theoretical work will likely focus on the conformational dynamics of this compound and its interactions with ions, small molecules, and macromolecules. Understanding how the flexible polyether arms wrap around cations, and how this is influenced by the solvent environment, is key to designing more effective phase-transfer catalysts and ion-selective materials. polysciences.com

Moreover, computational studies can aid in the design of new functional materials by predicting their properties before synthesis. For example, molecular dynamics simulations could be used to model the self-assembly of modified this compound molecules, providing insights into the formation of nanostructures. Theoretical models can also help to elucidate the mechanisms behind the thermoresponsive behavior of related polyethers, guiding the design of "smart" materials with specific transition temperatures. nih.govresearchgate.net The development of more accurate force fields and multiscale modeling approaches will be essential for capturing the complex interplay of forces that govern the behavior of these flexible and interactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.